molecular formula C17H17NO4 B2856505 methyl 4-{[(1E)-(3-ethoxy-2-hydroxyphenyl)methylene]amino}benzoate CAS No. 387843-41-6

methyl 4-{[(1E)-(3-ethoxy-2-hydroxyphenyl)methylene]amino}benzoate

Cat. No.: B2856505
CAS No.: 387843-41-6
M. Wt: 299.326
InChI Key: GAZSJRZKVPAGQR-WOJGMQOQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-{[(1E)-(3-ethoxy-2-hydroxyphenyl)methylene]amino}benzoate: is a chemical compound with the molecular formula C17H17NO4 . It is a derivative of benzene and phenol, featuring an ethoxy group and a hydroxyl group on the phenyl ring, as well as a methyleneamino group attached to the benzene ring. This compound is of interest in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process. One common method involves the condensation of 3-ethoxy-2-hydroxybenzaldehyde with 4-aminobenzoic acid methyl ester in the presence of a suitable catalyst, such as p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry techniques can also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the phenyl ring.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the nitro group to an amine.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: Formation of quinones or other oxidized derivatives.

  • Reduction: Formation of amines or other reduced derivatives.

  • Substitution: Formation of various substituted benzene derivatives.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: Studied for its potential biological activity, such as enzyme inhibition or receptor binding.

  • Medicine: Investigated for its therapeutic properties, including anti-inflammatory and antioxidant effects.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

  • Methyl 3-ethoxy-2-hydroxybenzoate

  • Methyl 4-aminobenzoate

  • Methyl 3-ethoxy-4-hydroxybenzoate

Uniqueness: Methyl 4-{[(1E)-(3-ethoxy-2-hydroxyphenyl)methylene]amino}benzoate is unique due to its specific arrangement of functional groups, which can influence its reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

methyl 4-[(3-ethoxy-2-hydroxyphenyl)methylideneamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c1-3-22-15-6-4-5-13(16(15)19)11-18-14-9-7-12(8-10-14)17(20)21-2/h4-11,19H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAZSJRZKVPAGQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1O)C=NC2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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